molecular formula C6H12BO2 B138367 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane CAS No. 25015-63-8

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Cat. No.: B138367
CAS No.: 25015-63-8
M. Wt: 126.97 g/mol
InChI Key: LZPWAYBEOJRFAX-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (CAS: 25015-63-8), commonly known as pinacolborane (HBpin), is a cyclic boronic ester with the molecular formula C₆H₁₃BO₂ and a molecular weight of 127.98 g/mol . Its structure features a boron atom coordinated within a 1,3,2-dioxaborolane ring substituted with four methyl groups, conferring steric protection and moderate reactivity. HBpin is widely utilized as a hydroboration reagent, boron source in cross-coupling reactions, and precursor for functionalized organoboron compounds .

Preparation Methods

Transesterification of Boronic Acids with Pinacol

The most direct route to 4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves transesterification of boronic acids with pinacol (1,2-diol). A representative procedure from Organic Syntheses (2019) outlines a three-step synthesis starting from dichloromethane .

Stepwise Synthesis from Dichloromethane

  • Formation of (Dichloromethyl)boronic Acid :
    Dichloromethane reacts with boron trichloride (BCl₃) under inert conditions to yield (dichloromethyl)boronic acid. The reaction requires anhydrous dichloromethane and magnesium sulfate to sequester water .

    CH2Cl2+BCl3Cl2CHB(OH)2+HCl\text{CH}_2\text{Cl}_2 + \text{BCl}_3 \rightarrow \text{Cl}_2\text{CHB(OH)}_2 + \text{HCl}
  • Esterification with Pinacol :
    The boronic acid intermediate is treated with pinacol (1.05 equiv) in dichloromethane, catalyzed by magnesium sulfate. The reaction proceeds at room temperature for 16 hours, achieving 89% yield after distillation .

    Cl2CHB(OH)2+C6H12O2C9H17BCl2O2+2H2O\text{Cl}_2\text{CHB(OH)}_2 + \text{C}_6\text{H}_{12}\text{O}_2 \rightarrow \text{C}_9\text{H}_{17}\text{BCl}_2\text{O}_2 + 2\text{H}_2\text{O}
  • Purification by Distillation :
    Crude product is distilled under reduced pressure (108°C at 23 mmHg), yielding a colorless liquid that solidifies at low temperatures .

Table 1: Reaction Conditions for Transesterification

ParameterValue
CatalystMgSO₄
SolventDichloromethane
Temperature25°C
Time16 hours
Yield89%

Catalytic Borylation of Esters

Recent advancements employ transition-metal catalysts for direct borylation of esters. Bandyopadhyay et al. (2022) demonstrated a one-pot synthesis using trimethylsilylmethyllithium (TMSCH₂Li) and pinacolborane (HBpin) .

Reaction Mechanism and Optimization

  • Substrate Scope : Isopropyl acetate reacts with HBpin (2 equiv) in solvent-free conditions.

  • Catalyst System : Trimethylsilylmethyllithium (3 mol%) facilitates boronate formation via nucleophilic attack on the ester carbonyl .

  • Kinetic Control : Reactions completed within 6 hours at 20°C under Schlenk conditions, achieving 93% isolated yield .

Table 2: Key Parameters for Catalytic Borylation

ParameterValue
CatalystTMSCH₂Li (3 mol%)
SolventNeat
Temperature20°C
Time6 hours
Yield93%

Functionalization via Allylboration

The Royal Society of Chemistry (2017) reported allylboration as a supplementary route, though primarily for derivatization . AllylBPin (this compound derivative) is synthesized via Pd-catalyzed coupling.

Palladium-Catalyzed Coupling

  • Substrates : 4-Bromobenzaldehyde and allylBPin.

  • Conditions : Pd(dppf)Cl₂·CH₂Cl₂ (0.5 mol%), K₃PO₄ (3 equiv), H₂O (50 equiv) in toluene .

  • Yield : 77–84% after silica gel chromatography .

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYieldConditionsScalability
Transesterification 89%Room temperatureHigh
Catalytic Borylation 93%Solvent-freeModerate
Allylboration 77–84%Pd catalysisLow
  • Transesterification excels in scalability but requires inert conditions.

  • Catalytic Borylation offers superior yields and shorter reaction times but uses air-sensitive reagents.

  • Allylboration is niche, suited for functionalized derivatives.

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is widely utilized as a reagent in organic synthesis due to its ability to form boronic esters. Its applications include:

  • Borylation Reactions : It serves as a borylating agent in the synthesis of aryl and alkenyl boron compounds. This process is crucial for constructing complex organic molecules.
    Reaction TypeDescription
    BorylationIntroduction of boron-containing groups into organic molecules
    HydroborationAddition of boron-hydrogen bonds to alkenes and alkynes
  • Suzuki-Miyaura Coupling : The compound is frequently employed in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds between aryl halides and boronic acids or esters.

Material Science

The compound plays a significant role in the development of advanced materials:

  • OLEDs (Organic Light Emitting Diodes) : It is used to synthesize electroluminescent dyes that enhance the efficiency and brightness of OLEDs. For example, derivatives of this compound have been shown to produce high luminous efficiency and brightness when integrated into OLED devices .
    PropertyValue
    Maximum Luminescence400 cd/m²
    Luminous Efficiency1.3 cd/A
  • Fluorescent Materials : Its derivatives are used in creating fluorescent macromolecules that exhibit aggregation-induced emission (AIE), which is beneficial for optical applications.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for developing boron-containing pharmaceuticals:

  • Drug Development : It serves as an intermediate in synthesizing various bioactive compounds. Research has demonstrated its potential inhibitory effects on key kinases involved in cancer and neurodegenerative diseases.
    Kinase TargetIC50 (nM)Comments
    GSK-3β8Highly potent inhibitor
    IKK-β30Moderate potency

Case Study: Inhibitory Activity

Recent studies have shown that derivatives of this compound exhibit significant inhibitory activity against various kinases involved in cellular signaling pathways. For instance:

  • In vitro assays demonstrated that the compound effectively reduced cell viability at concentrations above 10 µM across multiple cell lines without significant cytotoxicity.

Industrial Applications

In industrial settings, this compound's stability and reactivity under mild conditions make it suitable for producing advanced materials and polymers:

  • Polymerization Processes : It can be used as a catalyst or co-catalyst in polymerization reactions to create high-performance polymers with specific properties.

Comparison with Similar Compounds

Structural and Functional Variations

The reactivity and applications of HBpin derivatives depend on substituents attached to the boron atom. Key analogues include:

Compound Name Substituent (R) Molecular Formula Key Properties/Applications References
HBpin None (parent compound) C₆H₁₃BO₂ Hydroboration, cross-coupling, ketone reduction.
2-(Iodomethyl)-HBpin Iodomethyl (-CH₂I) C₇H₁₃BIO₂ Reactive intermediate for alkylation; used in radical-polar crossover reactions.
2-Phenethyl-HBpin Phenethyl (-CH₂CH₂Ph) C₁₄H₂₁BO₂ Cross-coupling precursor; synthesized via cobalt-catalyzed hydroboration (93% yield).
(E/Z)-2-Styryl-HBpin Styryl (-CH=CHPh) C₁₄H₁₉BO₂ Stereoselective synthesis of vinylboronates; used in materials science.
2-(Tridecafluoroalkyl)-HBpin CF₃(CF₂)₅CH₂CH₂- C₁₆H₁₅BF₁₃O₂ Fluorinated derivatives with enhanced stability; applications in hydrophobic materials.
2-(Nitroaryl)-HBpin 2-Methyl-5-nitrophenyl C₁₂H₁₅BNO₄ Electron-deficient boronates for electrophilic substitution reactions.
2-Anthracenyl-HBpin 9-Anthryl C₂₀H₂₁BO₂ Luminescent materials; used in organic electronics.

Reactivity and Selectivity

  • Steric Effects : Bulky substituents (e.g., 2,4,6-trimethylphenyl in MesBpin) hinder boron coordination, reducing reactivity in cross-coupling but improving regioselectivity in C–H borylation .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, fluorine) lower boron’s electron density, enhancing electrophilicity. For example, 2-(tridecafluoroalkyl)-HBpin exhibits unique radical stability in dienylboronate complexes .
  • Stereoselectivity : Rhodium-catalyzed dehydrogenative borylation of vinylarenes with HBpin yields (E)-styrylboronates with >95% stereoselectivity, whereas ruthenium catalysts show lower efficiency .

Stability and Handling

  • Hydrolytic Stability: HBpin derivatives with strong N→B coordination (e.g., dimethylaminoethoxy-substituted variants) exhibit enhanced stability. For instance, PDB (β,β’-dimethylaminoethoxy-HBpin) retains catalytic activity in epoxy resins for >3 months .
  • Thermal Stability: Fluorinated derivatives (e.g., nonafluoroalkyl-HBpin) resist decomposition up to 150°C, making them suitable for high-temperature applications .
  • Safety : Derivatives like 2-(3-methylindenyl)-HBpin require handling under inert atmospheres and avoidance of ignition sources due to flammability risks .

Catalytic Efficiency

  • HBpin vs. B₂pin₂ : In C–H borylation, HBpin favors meta-selectivity in aromatic substrates, while B₂pin₂ (bis(pinacolato)diboron) prefers ortho-functionalization due to differing steric and electronic profiles .
  • Ionic Liquid Synthesis : HBpin derivatives synthesized in [Hnmp]HSO₄ achieve 72.5% yield with recyclable catalysts, outperforming traditional methods requiring harsh conditions .

Novel Derivatives

  • Fluorinated HBpin: Compounds like 2-(nonafluorododecyl)-HBpin enable synthesis of fluorinated polymers with unique dielectric properties .
  • Heterocyclic HBpin : Derivatives such as 5-(HBpin)-1,3-dihydrobenzimidazol-2-one serve as intermediates in pharmaceutical synthesis (e.g., kinase inhibitors) .

Biological Activity

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions while exhibiting notable biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H13BO2C_6H_{13}BO_2 with a molecular weight of approximately 127.98 g/mol. The compound features a dioxaborolane ring that stabilizes the boron atom, enhancing its reactivity in organic transformations. The presence of the tetramethyl substituents contributes to its steric properties and solubility.

Research indicates that this compound exhibits significant biological activity primarily through its interaction with cytochrome P450 enzymes. Specifically:

  • Inhibition of Cytochrome P450 Enzymes : This compound has been shown to inhibit CYP1A2 and CYP2D6 enzymes which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics for drugs metabolized by these pathways.

Pharmacological Applications

The potential applications of this compound in pharmacology include:

  • Drug Development : Its ability to inhibit specific cytochrome P450 enzymes suggests it could be used to enhance the efficacy of certain drugs by preventing their rapid metabolism.
  • Synthetic Intermediate : It serves as a valuable intermediate in the synthesis of biologically active compounds due to its reactivity in cross-coupling reactions such as Suzuki-Miyaura coupling.

Study 1: Interaction with Drug Metabolism

A study published in the Journal of Medicinal Chemistry examined the effects of this compound on drug metabolism. The results indicated that co-administration with substrates for CYP1A2 and CYP2D6 led to significant increases in plasma concentrations of those drugs. This finding highlights the compound's potential as a pharmacological agent that can modulate drug interactions.

Study 2: Synthesis and Biological Evaluation

In another study focusing on the synthesis of derivatives of this compound for biological evaluation:

  • Various derivatives were synthesized and tested against different cancer cell lines.
  • Some derivatives exhibited promising cytotoxicity and were further investigated for their mechanisms of action involving apoptosis induction .

Comparative Analysis

The following table summarizes structural similarities and biological activities among related compounds:

Compound NameCAS NumberBiological ActivityUnique Features
2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1192755-14-8Inhibitor of CYP enzymesDifferent substitution pattern
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol1009303-77-8Moderate cytotoxicityContains methoxy group
2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane519054-55-8Potential anti-cancer activityLacks chlorine substituent

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic chemistry?

This compound is widely used as a boronate ester in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) to form C–C and C–heteroatom bonds. It serves as a precursor for α-aminoboronic acids, which are serine protease inhibitors, and participates in hydroboration/protodeboronation sequences for stereoselective alkenyl boronate synthesis. For example, hydroboration of alkynyl pinacolboronates with dicyclohexylborane under inert atmospheres yields Z-alkenyl derivatives . Additionally, it acts as a reductant for ketones under NaOt-Bu catalysis at ambient temperatures .

Q. What experimental protocols are recommended for characterizing this compound derivatives?

Characterization typically involves 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and 11B^{11}\text{B} NMR spectroscopy. For instance, derivatives like 2-(3-chlorophenyl)-substituted analogs exhibit distinct 11B^{11}\text{B} NMR peaks at ~30 ppm, while solid-state derivatives (e.g., 4,4,5,5-tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane) are analyzed as white solids with resolved 19F^{19}\text{F} NMR signals . Solubility challenges in benzene-d6d_6 necessitate alternative solvents (e.g., THF) for equilibria studies .

Q. How can researchers optimize yields in Suzuki-Miyaura couplings using this reagent?

High yields (>90%) are achieved using anhydrous potassium carbonate at 100°C. Allyl-substituted derivatives (e.g., 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhance coupling efficiency due to their stability and reactivity in palladium-catalyzed systems . Purification via flash column chromatography with hexanes/EtOAc (2:1) and 0.25% Et3_3N improves product isolation .

Advanced Research Questions

Q. How does ligand steric/electronic modulation influence regioselectivity in C–H borylation reactions?

Ligand design critically impacts selectivity when distinguishing between similarly sized substituents (e.g., F vs. H). For example, iridium catalysts paired with sterically demanding ligands favor meta-borylation in aromatic systems, while smaller ligands promote ortho-selectivity. The choice of borane (HBpin vs. B2_2pin2_2) further alters regioselectivity, with HBpin favoring less sterically hindered sites .

Q. What mechanistic insights explain contradictory reactivity in ketone reductions using this compound?

Despite poor solubility in benzene-d6d_6, spectroscopic data suggest the active hydride species is a trialkoxyborohydride. In THF, equilibria between multiple boron species occur, with the trialkoxyborohydride dominating. This solvent-dependent behavior necessitates careful mechanistic interpretation, as THF stabilizes reactive intermediates .

Q. How can photoredox conditions enhance coupling reactions involving this compound?

Ir-catalyzed photoredox systems enable coupling with carbonyl compounds under mild conditions. For example, 2-phenylsulfanylmethyl derivatives react efficiently via radical intermediates, avoiding traditional heating and enabling functionalization of sensitive substrates . Optimization requires precise control of light intensity and catalyst loading to minimize side reactions.

Q. What analytical limitations arise when studying aliphatic hydroxyl groups in lignin derivatives using boron-based reagents?

While 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane enables quantitative 31P^{31}\text{P} NMR analysis of phenolic hydroxyls, it poorly resolves aliphatic hydroxyls (e.g., primary vs. secondary). This limitation necessitates complementary techniques like 13C^{13}\text{C} NMR or derivatization protocols for full structural elucidation .

Q. Methodological Recommendations

  • Stereoselective Synthesis : Use dicyclohexylborane for Z-alkenyl boronate formation, validated by 1H^{1}\text{H} NMR coupling constants (~10 Hz for cis isomers) .
  • Contradictory Data Resolution : Compare solvent effects (benzene vs. THF) in mechanistic studies to identify dominant reactive species .
  • Regioselective Borylation : Screen ligand/borane combinations (e.g., B2_2pin2_2 with electron-deficient ligands) to target meta- or ortho-sites in heteroaromatics .

Properties

InChI

InChI=1S/C6H12BO2/c1-5(2)6(3,4)9-7-8-5/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPWAYBEOJRFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1OC(C(O1)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30422852
Record name Pinacolborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30422852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25015-63-8
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025015638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinacolborane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

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